![molecular formula C10H10F3N B12115963 2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under specific conditions .
Industrial Production Methods
In an industrial setting, the production of (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate environmentally friendly reagents and conditions to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and water radical cations.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like methyl iodide (CH₃I) or benzyl chloride (C₆H₅CH₂Cl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides or quaternary ammonium compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted products.
Scientific Research Applications
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can modulate the activity of various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trifluoromethyl-1,2,4-triazoles: Known for their broad-spectrum pharmaceutical activity.
Trifluoromethoxy compounds: Increasingly important in both agrochemical research and pharmaceutical chemistry.
Uniqueness
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H,6,14H2/b4-2+ |
InChI Key |
AWLSPPJDQNHMBX-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/CN |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



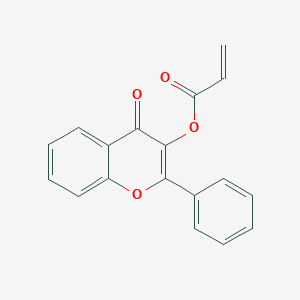
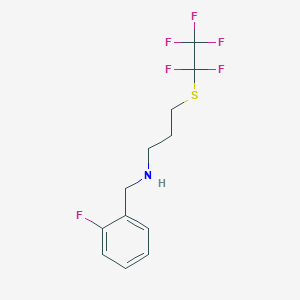
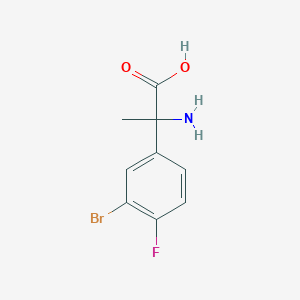

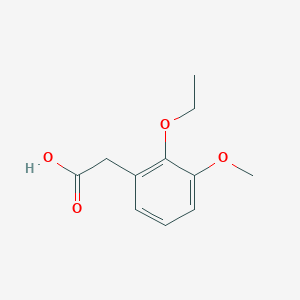
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

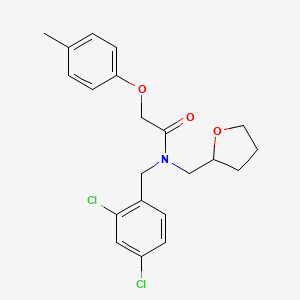
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)

![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
